molecular formula C26H26N4O5S B2981793 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-79-3

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2981793
CAS No.: 533869-79-3
M. Wt: 506.58
InChI Key: NVZWPMAUHZZREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It can be determined using various spectroscopic methods .


Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, etc. Chemical properties include reactivity, stability, etc .

Scientific Research Applications

Corrosion Inhibition

One notable application of compounds similar to 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is in corrosion inhibition. The research conducted by Ammal et al. (2018) demonstrates the efficacy of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, highlighting their potential for protecting metal surfaces from corrosive damage in industrial applications. This is achieved through the formation of a protective layer on the metal surface, as indicated by the increase in charge transfer resistance (Ammal, Prajila, & Joseph, 2018).

Photodynamic Therapy

Compounds like this compound could also find application in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base, which exhibited properties useful for PDT. These include good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide derivatives, similar in structure to the compound , have been explored for their antimicrobial and antitubercular properties. Shingare et al. (2022) synthesized a series of benzene sulfonamide pyrazole oxadiazole derivatives and evaluated their antimicrobial as well as antitubercular activity. The study reveals potential applications of these compounds in combating bacterial infections and tuberculosis (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Anti-Cancer Activity

Another significant application area is in the development of anticancer drugs. A study by Ravinaik et al. (2021) synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their efficacy against various cancer cell lines. The results indicated that most of the tested compounds exhibited moderate to excellent anticancer activity, demonstrating the potential of similar compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

This is usually used in the context of biological activity. It involves the study of how the compound interacts with biological systems .

Safety and Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it .

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S/c1-18(2)30(17-19-9-5-4-6-10-19)36(32,33)21-15-13-20(14-16-21)24(31)27-26-29-28-25(35-26)22-11-7-8-12-23(22)34-3/h4-16,18H,17H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZWPMAUHZZREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.